molecular formula C12H14Cl2N2O3 B599976 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride CAS No. 132210-25-4

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride

Cat. No.: B599976
CAS No.: 132210-25-4
M. Wt: 305.155
InChI Key: KQVSXYDHVMTBAL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride is a derivative of alanine, characterized by the presence of a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Alanine Moiety: The quinoline derivative is then reacted with alanine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride undergoes several types of chemical reactions:

    Oxidation: The quinoline moiety can be oxidized to form quinolinic acid derivatives.

    Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Quinolinic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with various biological pathways, potentially modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. This interaction can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride
  • 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrate

Uniqueness

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and alanine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scholarly sources.

  • IUPAC Name : this compound
  • CAS Number : 914769-50-9
  • Molecular Formula : C₁₂H₁₈Cl₂N₂O₅
  • Molecular Weight : 341.19 g/mol

The compound exhibits a range of biological activities primarily attributed to its structural components, particularly the quinoline moiety. Quinoline derivatives are known for their ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Antitumor Activity :
    • Studies have shown that quinoline derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth .
    • A case study involving similar compounds indicated significant antitumor effects in vitro, suggesting that this compound may share these properties .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi. Preliminary results suggest that it may inhibit the growth of certain pathogens, indicating potential as an antimicrobial agent .
  • Neuroprotective Effects :
    • Research indicates that compounds with similar structures can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests a potential application in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of quinoline derivatives:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study 2Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
Study 3Highlighted neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function tests significantly.

In Vitro and In Vivo Studies

In vitro assays have consistently shown that compounds similar to this compound can effectively inhibit cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). In vivo studies further support these findings, demonstrating tumor regression in xenograft models when treated with related compounds .

Properties

IUPAC Name

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVSXYDHVMTBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855646
Record name 3-(2-Oxo-1,2-dihydroquinolin-4-yl)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132210-25-4
Record name 3-(2-Oxo-1,2-dihydroquinolin-4-yl)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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